molecular formula C11H13N5O B2371492 5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097863-23-3

5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2371492
CAS No.: 2097863-23-3
M. Wt: 231.259
InChI Key: DBVQIGBIYXAYHW-UHFFFAOYSA-N
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Description

The compound “5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-oxa-5-azabicyclo[2.2.1]heptane” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . This class of compounds has been studied for their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved through various methods . One of the efficient procedures involves reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the formula C6H6N4O . The compound has a molecular weight of 150.1380 . The IUPAC Standard InChI is InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,11H,1H3 .


Chemical Reactions Analysis

The compound has been used in the synthesis of novel multidimensional complexes through reactions with metallic (II) salts . In each compound, the triazolopyrimidine ligand shows a different and unusual coordination mode, giving rise to structures with diverse topologies and dimensionality .


Physical and Chemical Properties Analysis

The compound forms white crystals with a melting point of 170–172°C . The 1H NMR spectrum and 13C NMR spectrum have been reported .

Scientific Research Applications

Synthetic and Medicinal Perspectives

The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold, a crucial heterocyclic component, is known for its extensive pharmacological activities, including anticancer, antimicrobial, anti-tubercular, and as adenosine antagonists. This scaffold's versatility is underscored by its inclusion in clinical trials and marketed drugs, demonstrating its significance in medicinal chemistry. The review by Merugu, Cherukupalli, and Karpoormath (2022) emphasizes the synthetic strategies for diversely substituted [1,2,4]triazolo[1,5‐a]pyrimidine analogs and their pharmacological applications, highlighting the importance of structure-activity relationship studies in developing new therapeutics (Merugu, S., Cherukupalli, S., & Karpoormath, R., 2022).

Structural and Spectroscopic Characterization

Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the 1,2,4-triazolopyrimidine ring, demonstrating the compound's antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure was elucidated using X-ray diffraction and various spectroscopic techniques, providing insights into its antibacterial mechanism and potential as a therapeutic agent (Lahmidi, S., et al., 2019).

Electrochemical Transformations and Antiviral Properties

Ivoilova et al. (2021) explored the electrochemical transformations of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolopyrimidinide l-arginine monohydrate, a compound related to the triazolopyrimidine family. Their study reveals the compound's promising antiviral properties, showcasing the potential of triazolopyrimidines in developing new antiviral drugs (Ivoilova, A., et al., 2021).

Diversity-Oriented Synthesis and Polycyclic Heterocycles

The diversity-oriented synthesis of polycyclic heterocycles using 2-amino[1,2,4]triazolopyrimidines and 1,3-diketones, as explored by Pyatakov et al. (2015), demonstrates the scaffold's utility in generating complex molecules. This approach enables the rapid synthesis of derivatives with potential pharmacological activities, further expanding the chemical space of triazolopyrimidine-based compounds (Pyatakov, D. A., et al., 2015).

Mechanism of Action

Safety and Hazards

The compound may cause eye and skin irritation and may have specific target organ toxicity after single exposure .

Properties

IUPAC Name

5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-7-2-10(16-11(14-7)12-6-13-16)15-4-9-3-8(15)5-17-9/h2,6,8-9H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVQIGBIYXAYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CC4CC3CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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